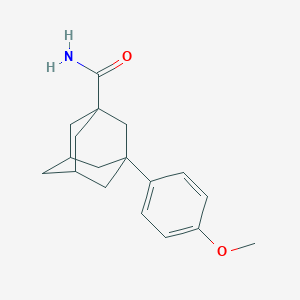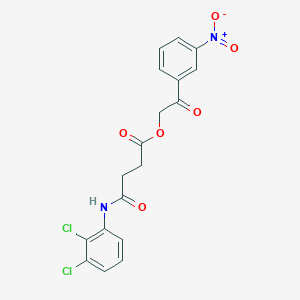![molecular formula C11H17BrN2O3S2 B269774 5-bromo-N-[3-(4-morpholinyl)propyl]-2-thiophenesulfonamide](/img/structure/B269774.png)
5-bromo-N-[3-(4-morpholinyl)propyl]-2-thiophenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-[3-(4-morpholinyl)propyl]-2-thiophenesulfonamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as BPTES and is a potent inhibitor of glutaminase, an enzyme that plays a crucial role in cancer metabolism. In
作用機序
BPTES works by inhibiting the activity of glutaminase, an enzyme that plays a crucial role in converting glutamine to glutamate in cancer cells. This process is essential for cancer cell metabolism, as it provides the necessary energy and building blocks for cell growth and proliferation. By inhibiting glutaminase, BPTES disrupts this metabolic pathway, leading to the death of cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of glutamate and other amino acids in cancer cells, leading to a decrease in cell proliferation and growth. BPTES has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BPTES has been found to have an anti-angiogenic effect, meaning that it can prevent the formation of new blood vessels that are necessary for tumor growth.
実験室実験の利点と制限
One of the main advantages of BPTES is its specificity for glutaminase. Unlike other compounds that target multiple enzymes, BPTES only inhibits glutaminase, making it a highly targeted and effective inhibitor. However, one limitation of BPTES is its low solubility in water, which can make it difficult to use in certain lab experiments.
将来の方向性
There are several future directions for research on BPTES. One area of interest is the development of more potent and selective inhibitors of glutaminase. Another area of research is the combination of BPTES with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness. Additionally, researchers are exploring the use of BPTES in other diseases, such as neurodegenerative disorders and metabolic diseases.
合成法
The synthesis of BPTES involves the reaction of 2-thiophenesulfonamide with 3-(4-morpholinyl)propylamine in the presence of a brominating agent. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The process yields a white crystalline solid that is highly pure and stable.
科学的研究の応用
BPTES has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells by targeting the glutaminase enzyme, which is essential for cancer cell metabolism. BPTES has been found to be effective against a wide range of cancer types, including breast, lung, prostate, and pancreatic cancer.
特性
製品名 |
5-bromo-N-[3-(4-morpholinyl)propyl]-2-thiophenesulfonamide |
|---|---|
分子式 |
C11H17BrN2O3S2 |
分子量 |
369.3 g/mol |
IUPAC名 |
5-bromo-N-(3-morpholin-4-ylpropyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H17BrN2O3S2/c12-10-2-3-11(18-10)19(15,16)13-4-1-5-14-6-8-17-9-7-14/h2-3,13H,1,4-9H2 |
InChIキー |
IMTRELFNGHKADW-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNS(=O)(=O)C2=CC=C(S2)Br |
正規SMILES |
C1COCCN1CCCNS(=O)(=O)C2=CC=C(S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide](/img/structure/B269691.png)
![2-(4-tert-butylphenyl)-N'-[(2-chloro-3-quinolinyl)methylene]cyclopropanecarbohydrazide](/img/structure/B269695.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B269697.png)
![4-{2-[(4-Methylphenyl)sulfonyl]carbohydrazonoyl}phenyl 3-nitro-4-methylbenzenesulfonate](/img/structure/B269699.png)

![N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide](/img/structure/B269703.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({5-[(4-methoxyanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B269705.png)
![2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B269708.png)


![Ethyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-(4-toluidino)propanoate](/img/structure/B269715.png)
![2-chloro-N-[2,2,2-trifluoro-1-(2-{4-nitrophenyl}hydrazino)-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B269717.png)
![Methyl 2-{[2,2,2-trifluoro-1-(propionylamino)-1-(trifluoromethyl)ethyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B269718.png)
![4-chloro-N-(4-fluorophenyl)-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-amine](/img/structure/B269719.png)